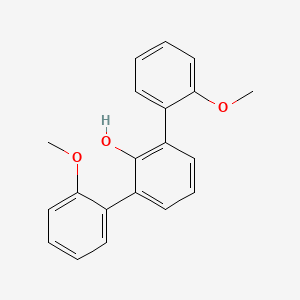
2,6-Bis(2-methoxyphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methoxyphenyl groups attached to the 2 and 6 positions of a central phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxyphenyl)phenol typically involves the reaction of 2-methoxyphenol with a suitable reagent to introduce the methoxyphenyl groups at the 2 and 6 positions of the phenol ring. One common method involves the use of Grignard reagents, where 2-methoxyphenylmagnesium bromide is reacted with a suitable precursor to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Bis(2-methoxyphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methoxyphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. It primarily acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. The compound may also modulate specific signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol:
4-Methoxyphenol:
Uniqueness
2,6-Bis(2-methoxyphenyl)phenol is unique due to the presence of two methoxyphenyl groups, which enhance its chemical stability and biological activity compared to simpler phenolic compounds. This structural feature allows it to have a broader range of applications and improved efficacy in various fields.
Properties
CAS No. |
205869-76-7 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,6-bis(2-methoxyphenyl)phenol |
InChI |
InChI=1S/C20H18O3/c1-22-18-12-5-3-8-14(18)16-10-7-11-17(20(16)21)15-9-4-6-13-19(15)23-2/h3-13,21H,1-2H3 |
InChI Key |
CZKLOQMAWZHZEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.6]undecane, 6-methylene-](/img/structure/B14262569.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
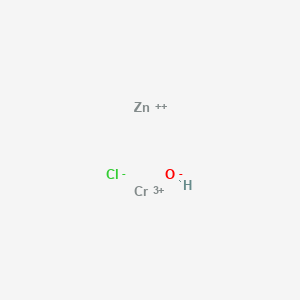
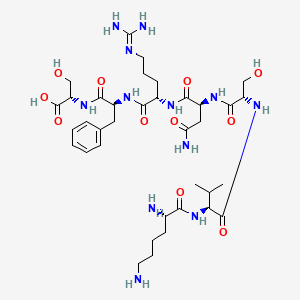
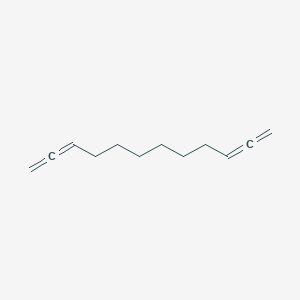
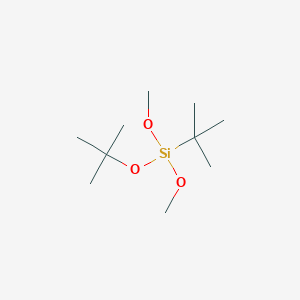
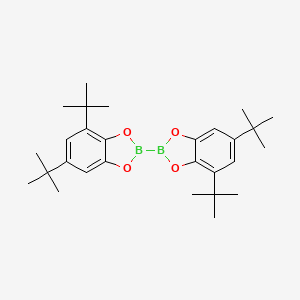
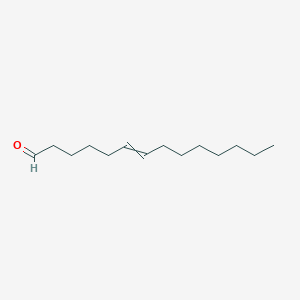
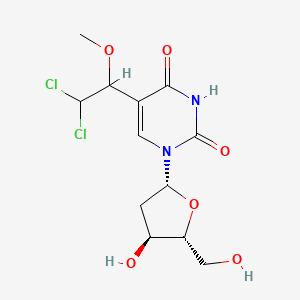

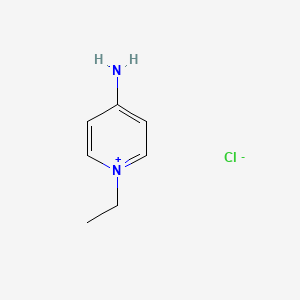
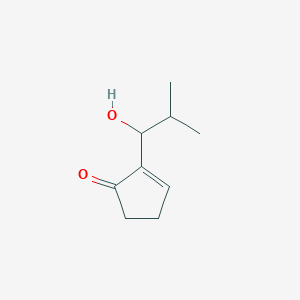
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)

